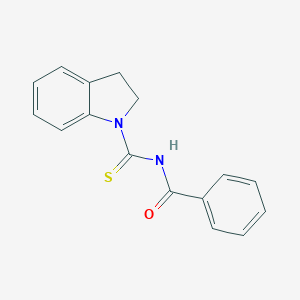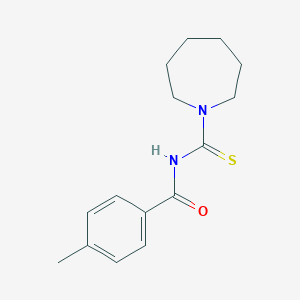![molecular formula C16H14ClN3O2S B320948 2-CHLORO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE](/img/structure/B320948.png)
2-CHLORO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a hydrazino group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-(2-chlorobenzoyl)hydrazine. This intermediate is then reacted with 3-methylbenzoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
2-CHLORO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide
- N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide
Uniqueness
2-CHLORO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H14ClN3O2S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-[[(2-chlorobenzoyl)amino]carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-5-4-6-11(9-10)14(21)18-16(23)20-19-15(22)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) |
InChI Key |
HVILEAXBTQXEHU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320865.png)
![N-(3-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320867.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B320870.png)
![N-[(4-bromophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B320873.png)
![N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B320874.png)

![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B320878.png)
![N-[(4-cyanophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B320879.png)

![4-methyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320883.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B320884.png)
![Methyl 4-[({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbothioyl)amino]-4-oxobutanoate](/img/structure/B320885.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320889.png)
![N-(2-bromobenzoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320891.png)
